![molecular formula C16H15F2NO4 B2553962 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369398-61-8](/img/structure/B2553962.png)

3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

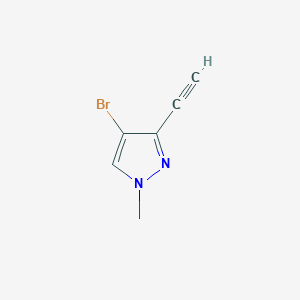

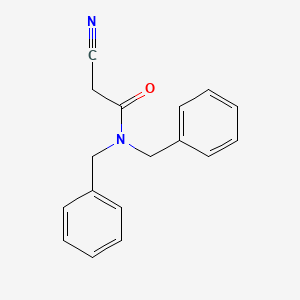

The compound “3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane group, which is a type of cycloalkane . It also contains a 3,4-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms, similar to benzene) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the spiro[5.5]undecane group and the 3,4-difluorophenyl group .Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

The electrochemical behavior of similar spiro compounds, specifically 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been investigated in non-aqueous media. The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, with the main product of reduction being the alcohol, alongside traces of the dimer. This research highlights the redox potential and mechanisms of these compounds, which could be extrapolated to related compounds like 3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (Abou-Elenien et al., 1991).

Structural Analysis and Synthesis

Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione frameworks has been conducted, demonstrating their synthesis and characterization through X-ray single-crystal diffraction, IR, and elemental analysis. These studies provide insight into the molecular structures and potential applications of such compounds in materials science and chemistry (Zeng et al., 2010).

Crystal Structure and Conformation

The crystal structures of related compounds have been determined, showing how the polar hydantoin groups in these molecules aggregate via hydrogen bonding, forming a layered structure. This research contributes to our understanding of the molecular conformations and interactions of spiro compounds in the solid state, which could inform their applications in material science and drug design (Todorov et al., 2009).

Synthesis and Characterization

The synthesis and characterization of poly-spiro compounds, such as 3,15-poly{7,11,18,21-tetraoxa-trispiro[5.2.2.5.2.2]henicosane}, have been described, highlighting the methods and NMR characterization techniques used. This research underlines the synthetic approaches to spiro compounds and their detailed analysis, which is crucial for developing new materials and pharmaceuticals (Wei Rong-bao, 2010).

Wirkmechanismus

Spiro Compounds

The compound “3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a type of spiro compound . Spiro compounds are organic compounds that have two or more rings that share only one atom, the ‘spiro atom’, which in this case is a quaternary carbon . The spiro atom introduces elements of three-dimensionality into the molecule, which can have significant effects on its chemical and biological properties .

Dioxaspiro Undecane Derivatives

This compound is also a derivative of dioxaspiro undecane . These types of compounds have been studied for their intriguing conformational and configurational aspects . The stereochemistry of these compounds has been extensively investigated, and they exhibit a helical disposition of the six-membered rings .

Eigenschaften

IUPAC Name |

3-[(3,4-difluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c17-12-5-4-10(8-13(12)18)19-9-11-14(20)22-16(23-15(11)21)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXHVNOZDJDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=CC(=C(C=C3)F)F)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2553881.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2553892.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)